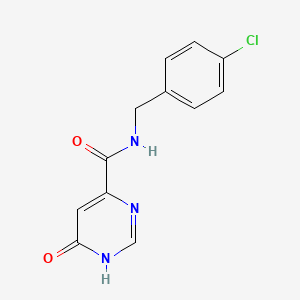![molecular formula C21H18F3N3OS B2876114 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1019153-48-0](/img/structure/B2876114.png)
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystallography and Structural Analysis
- The crystal structures of related compounds, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, demonstrate folded conformations, highlighting the interactions between pyrimidine and benzene rings. These studies provide insights into the structural basis of these compounds and their potential interactions with biological molecules (S. Subasri et al., 2017; S. Subasri et al., 2016).
Radioligand Applications
- A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with structural elements similar to the target compound, has been identified as selective ligands for the translocator protein (18 kDa). This highlights their utility in the development of radioligands for positron emission tomography (PET) imaging, providing a pathway for in vivo brain imaging and the study of various neurological conditions (F. Dollé et al., 2008).
Antimicrobial Activity
- Compounds with pyrimidine-triazole derivatives, synthesized from related chemical structures, have shown antimicrobial activity against selected bacterial and fungal strains. This underscores the potential of these compounds in the development of new antimicrobial agents (J.J. Majithiya et al., 2022).
Molecular Docking and Drug Likeness
- Quantum chemical insight into molecules closely related to the target compound, focusing on their structural, NBO analysis, and molecular docking against SARS-CoV-2 protein, has been studied. This research provides a foundation for understanding the antiviral potency and pharmacokinetic properties of these molecules, potentially guiding the design of antiviral drugs (S. Mary et al., 2020).
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds, such as diaminopyrimidines, show inhibition against cyclin-dependent kinases (cdks), thus arresting cell proliferation in cancer cells
Cellular Effects
Related compounds have shown effective suppression of anaplastic lymphoma kinase (ALK), one of the receptor tyrosine kinases that is involved in a variety of tumors
Propiedades
IUPAC Name |
2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS/c1-13-7-8-15(11-14(13)2)17-9-10-25-20(27-17)29-12-19(28)26-18-6-4-3-5-16(18)21(22,23)24/h3-11H,12H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKXVHOYVFVDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
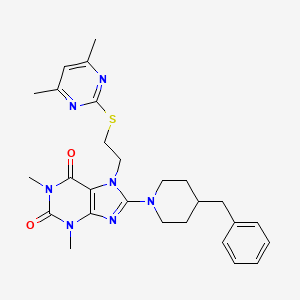

![(Z)-N-(3-Chloro-4-fluorophenyl)-2-cyano-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2876035.png)
![Methyl 2-amino-2-[3-(2,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2876036.png)
![2-(Chloromethyl)-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2876038.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-ethoxyphenyl)acetamide](/img/structure/B2876039.png)
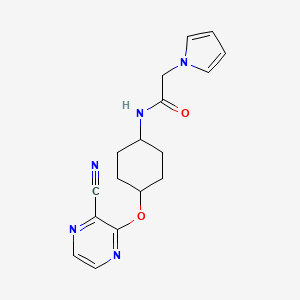
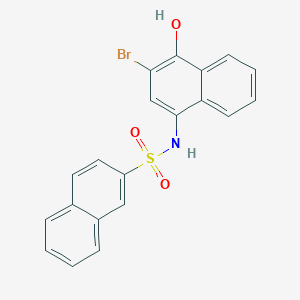
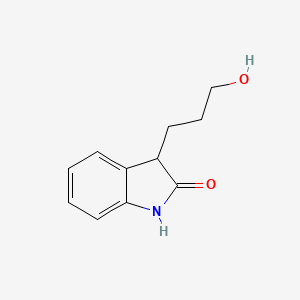
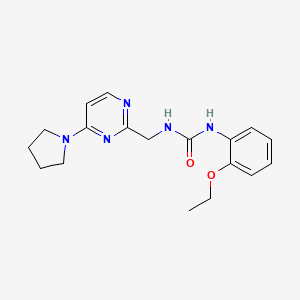

![1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride](/img/structure/B2876050.png)
